7-(benzyloxy)-3-butyl-4-methyl-2H-chromen-2-one
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Overview
Description
7-(benzyloxy)-3-butyl-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzyloxy group at the 7th position, a butyl group at the 3rd position, and a methyl group at the 4th position of the chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3-butyl-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromone derivative.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as potassium carbonate.
Butyl Group Addition: The butyl group is added through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst like aluminum chloride.
Methyl Group Introduction: The methyl group is introduced via a methylation reaction using methyl iodide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-3-butyl-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted chromones depending on the nucleophile used.
Scientific Research Applications
7-(benzyloxy)-3-butyl-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Industry: Utilized in the development of fluorescent probes and sensors for detecting various biological and chemical substances.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3-butyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. This inhibition can help alleviate symptoms of neurodegenerative diseases by increasing the levels of these neurotransmitters in the brain.
Comparison with Similar Compounds
Similar Compounds
7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds also feature a benzyloxy group and have shown potent monoamine oxidase inhibitory activity.
7-benzyloxy-4-trifluoromethyl-coumarin: Used as a substrate in enzyme assays.
Uniqueness
7-(benzyloxy)-3-butyl-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyloxy, butyl, and methyl groups makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C21H22O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-butyl-4-methyl-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C21H22O3/c1-3-4-10-19-15(2)18-12-11-17(13-20(18)24-21(19)22)23-14-16-8-6-5-7-9-16/h5-9,11-13H,3-4,10,14H2,1-2H3 |
InChI Key |
CCDBCVCZROGPJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC1=O)C |
Origin of Product |
United States |
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